molecular formula C7H11NO2 B2795580 (1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid CAS No. 2377004-69-6

(1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2795580
CAS No.: 2377004-69-6
M. Wt: 141.17
InChI Key: DPBAXFOJUNRVNE-NTSWFWBYSA-N
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Description

(1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid: is a chemical compound with a unique structure that makes it valuable in scientific research. It is known for its applications in the development of novel drugs and the exploration of intricate chemical reactions.

Preparation Methods

The synthesis of (1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid involves several steps. One common method includes the use of azetidine and cyclopropane carboxylic acid as starting materials. The reaction conditions typically involve the use of a base and a suitable solvent to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

(1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Researchers explore its potential as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it has been identified as a potent non-natural small molecule inhibitor of O-acetylserine sulfhydrylase, an enzyme responsible for cysteine biosynthesis in many pathological microorganisms . This inhibition mechanism is proposed to overcome bacterial resistance to antibiotics.

Comparison with Similar Compounds

Similar compounds to (1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid include other azetidine derivatives and cyclopropane carboxylic acids. These compounds share structural motifs but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its ability to inhibit O-acetylserine sulfhydrylase more effectively than other similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.

Properties

IUPAC Name

(1R,2S)-2-(azetidin-3-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)6-1-5(6)4-2-8-3-4/h4-6,8H,1-3H2,(H,9,10)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBAXFOJUNRVNE-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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